12-Methyltetracosane
Description
Properties
CAS No. |
58829-99-5 |
|---|---|
Molecular Formula |
C25H52 |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
12-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-8-10-12-14-16-18-20-22-24-25(3)23-21-19-17-15-13-11-9-7-5-2/h25H,4-24H2,1-3H3 |
InChI Key |
GOVCFPPSXWBHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCCC |
Origin of Product |
United States |
Elucidation of Natural Occurrence and Ecological Distribution of 12 Methyltetracosane
Presence and Varietal Analysis in Insect Cuticular Hydrocarbon Profiles.
Cuticular hydrocarbons (CHCs) are essential compounds found on the outer layer of insects, primarily serving to prevent water loss. mdpi.com These hydrocarbons, including branched alkanes like 12-methyltetracosane, also play crucial roles in chemical communication, such as species, nest-mate, and caste recognition. scielo.br
12-Methyltetracosane has been identified as a component of the cuticular hydrocarbon profile in a variety of arthropods.
Ants: In the fire ant Solenopsis invicta, 12-methyltetracosane is present as one of the many CHCs that define the species' chemical signature. usda.gov Studies on the weaver ant Oecophylla smaragdina have also identified 11-methyltetracosane, a closely related isomer, among its cuticular lipids. faunajournal.com Research on the ant Odontomachus bauri identified 2-methyltetracosane (B3048092) as a shared compound across different samples. rsdjournal.org
Termites: This compound, along with its isomer 11-methyltetracosane, has been detected in the eastern subterranean termite, Reticulitermes flavipes. oup.compnas.org Its presence is noted in analyses comparing different castes within a colony. pnas.org In a study of Reticulitermes virginicus, 11- and 13-methyltetracosane were identified, highlighting the diversity of methyl-branched alkanes in this genus. nih.gov Similarly, termites of the genus Reticulitermes from temperate regions have been shown to possess 11/12-Methyltetracosane. researchgate.net The termites Nasutitermes corniger and N. ephratae also contain a variety of methylalkanes, including those with a tetracosane (B166392) backbone, although 12-methyltetracosane was not the most abundant. unl.edu
Cockroaches: While specific identification of 12-methyltetracosane is less common in available literature for cockroaches, related methyl-branched alkanes are known constituents of their CHC profiles. For instance, 3-methyltetracosane (B3055611) has been noted in studies involving cockroaches. epfl.ch The degradation of unsaturated CHCs by environmental factors has been shown to produce volatile organic compounds that influence cockroach behavior. biorxiv.org
Drosophila: In the fruit fly Drosophila melanogaster, 2-methyltetracosane, another isomer, is a recognized component of their CHC profile. nih.govtheopenscholar.comnih.gov Its relative abundance can vary depending on factors like geographic origin and temperature. theopenscholar.com In other Drosophila species, such as Drosophila yakuba, 2-methyltetracosane is also present. nih.gov Research on Drosophila ezoana, D. novamexicana, and D. virilis showed that rearing temperature significantly affects the CHC composition, including the levels of 2-methyltetracosane. nih.govbiorxiv.org
Table 1: Presence of Methyltetracosane Isomers in Various Arthropod Taxa
| Taxon | Species | Isomer(s) Detected | Reference(s) |
|---|---|---|---|
| Ants | Solenopsis invicta | 12-Methyltetracosane | usda.gov |
| Odontomachus bauri | 2-Methyltetracosane | rsdjournal.org | |
| Termites | Reticulitermes flavipes | 11- & 12-Methyltetracosane | oup.compnas.org |
| Reticulitermes virginicus | 11- & 13-Methyltetracosane | nih.gov | |
| Reticulitermes sp. | 11/12-Methyltetracosane | researchgate.net | |
| Cockroaches | Blattodea | 3-Methyltetracosane | epfl.ch |
| Drosophila | Drosophila melanogaster | 2-Methyltetracosane | nih.govtheopenscholar.comnih.gov |
| Drosophila yakuba | 2-Methyltetracosane | nih.gov | |
| Drosophila ezoana | 2-Methyltetracosane | nih.govbiorxiv.org |
The quantity and relative proportion of 12-methyltetracosane and other CHCs are not static and can vary significantly based on several factors.
Caste: In social insects like termites, CHC profiles, including methyl-branched alkanes, differ between castes. oup.com For example, in Reticulitermes flavipes, principal component analysis of CHC profiles, which included 12-methyltetracosane, showed clear separation between reproductive and non-reproductive castes. pnas.orgpnas.org Worker termites had higher indicators of certain CHCs like 2-methyltetracosane, while reproductives had higher proportions of other compounds. pnas.org Some long-chain methyl-branched hydrocarbons are found in significantly lower quantities in workers compared to ergatoid reproductives. oup.com
Age: The age of an insect can influence its CHC profile. Studies in various social insects have shown that newly eclosed individuals have different hydrocarbon profiles compared to older ones, which can be linked to the maturation of the cuticle and age-related division of labor. oup.com In Reticulitermes flavipes, CHC profiles differed between newly differentiated (3–4 days old) and older (20–25 days old) ergatoids. oup.com
Environmental Factors: Environmental conditions play a significant role in shaping the CHC profile of insects. mdpi.com Temperature is a key factor; studies on Drosophila have demonstrated that rearing temperature significantly alters the composition of CHCs. nih.gov For instance, in some Drosophila species, the levels of 2-methyltetracosane were observed to change with varying developmental temperatures. nih.govbiorxiv.org In harvester ants, exposure to warm, dry conditions, similar to those outside the nest, leads to an increase in the proportion of n-alkanes on the cuticle. researchgate.net Exposure to UV radiation can also degrade unsaturated CHCs on the cuticle of cockroaches, producing volatile compounds that affect their social behavior. biorxiv.org
Detection in Plant Waxes and Surface Lipids.
Methyl-branched alkanes are known constituents of plant epicuticular waxes, which form a protective layer on the plant surface. A study on the aquatic plant Salvinia natans identified 2-methyltetracosane as a hydrocarbon lipid molecule in its root exudates. csic.es Its presence was suggested to be related to the plant's cuticular wax composition. csic.es Research on barley straw has also reported the presence of 10-/12-/14-/16-methyl tetracosane in its wax. core.ac.uk The analysis of gypsywort (Lycopus europaeus) revealed a high amount of iso- and anteiso-alkanes in its epicuticular waxes. researchgate.net
Identification in Microbial Lipid Constituents.
While specific documentation of 12-methyltetracosane in microbial lipids is sparse, monomethylalkanes are known to be produced by certain microorganisms. For example, they have been discovered in cultures of cyanobacteria. researchgate.net These findings suggest that microbial synthesis is a potential source of such branched hydrocarbons in the environment, although direct evidence for 12-methyltetracosane is limited.
Occurrence in Geological and Environmental Samples.
Branched alkanes are stable molecules that can be preserved in geological sediments over long periods, making them useful biomarkers.
Monomethylalkanes, including 12-methyltetracosane, are recognized as important constituents of various geological and synthetic hydrocarbon mixtures. They are found in petroleum crudes, bitumens, and products from shale thermolysis and hydrocracking processes. researchgate.net Gas chromatographic-mass spectrometric analysis of diesel fuel has specifically identified 12-methyltetracosane as one of the monomethylalkanes present. researchgate.net
Identification in Astrobiological Contexts (e.g., Martian Mudstone Analogs)
The search for life beyond Earth relies on identifying biosignatures, which are substances or patterns that provide evidence of life. Complex organic molecules are considered strong candidates for such biosignatures. chemrxiv.org While 12-Methyltetracosane has not been specifically identified in Martian samples or their analogs to date, the detection of precursor compounds for life, such as amino acids and nucleobases, in meteorites and around young stars highlights the potential for complex organic chemistry in space. nasa.gov
Branched alkanes, like 12-Methyltetracosane, are of interest in astrobiology. The structural complexity of branched alkanes compared to their straight-chain (n-alkane) counterparts makes them a potential indicator of biological processing, as living systems can produce specific isomers in abundance, a phenomenon unlikely to occur through random abiotic processes. chemrxiv.org The search for extraterrestrial life involves developing detection systems for features exclusively associated with life, and quantifying molecular complexity is a key approach. chemrxiv.org Therefore, the discovery of a specific branched alkane like 12-Methyltetracosane in an extraterrestrial environment, such as a Martian mudstone, could be interpreted as a potential biosignature, warranting further investigation into its origins.
Methodologies for Extraction and Enrichment from Complex Matrices
The isolation and identification of 12-Methyltetracosane from complex natural sources, such as insect cuticles or plant matter, require multi-step methodologies designed to separate it from a multitude of other compounds.
A common and effective approach is solvent extraction. For isolating cuticular hydrocarbons from insects, a non-polar solvent like n-hexane is frequently used. mdpi.com The process typically involves washing or sonicating the biological sample in the solvent, which dissolves the lipids and hydrocarbons from the surface. mdpi.com For plant or microbial matter, solvents like ethyl acetate (B1210297) may be employed, sometimes in combination with cell disruption techniques to release intracellular contents. rjptonline.org Supercritical carbon dioxide extraction has also been utilized for isolating essential oils and hydrocarbons from plant materials. researchgate.net
Following the initial extraction, the crude extract is often purified and enriched to concentrate the target compounds. This is commonly achieved through column chromatography, using a stationary phase like silica (B1680970) gel. rjptonline.orgfrontiersin.org The extract is passed through the column, and different compounds are separated based on their polarity and affinity for the stationary phase.
The final and crucial step is the analysis and identification of the compounds in the enriched fraction. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for this purpose. mdpi.comrjptonline.org In GC, the volatile compounds are separated as they travel through a capillary column. The separated compounds then enter the mass spectrometer, which bombards them with electrons, causing them to fragment into characteristic patterns. By analyzing these fragmentation patterns and comparing them to spectral libraries, such as that of the National Institute of Standards and Technology (NIST), compounds like 12-Methyltetracosane can be definitively identified. nist.govresearchgate.net
Table 2: General Workflow for Extraction and Identification
| Step | Method | Purpose | Source(s) |
| 1. Extraction | Solvent Extraction (e.g., n-hexane, ethyl acetate) | To dissolve and remove hydrocarbons and other lipids from the raw biological matrix. | mdpi.comrjptonline.org |
| 2. Purification/Enrichment | Column Chromatography (e.g., Silica Gel) | To separate the target alkanes from other classes of compounds in the crude extract. | rjptonline.orgfrontiersin.org |
| 3. Identification | Gas Chromatography-Mass Spectrometry (GC-MS) | To separate individual compounds and identify them based on their mass spectra and retention times. | mdpi.comrjptonline.org |
Biosynthetic Pathways and Biotransformation Mechanisms of 12 Methyltetracosane
Proposed Biosynthetic Routes for Methyl-Branched Long-Chain Alkanes
The synthesis of methyl-branched alkanes like 12-methyltetracosane is intricately linked to fatty acid metabolism. researchgate.net The process involves the elongation of a fatty acyl-CoA precursor, followed by reduction and decarbonylation to yield the final hydrocarbon. researchgate.net
Role of Methylmalonyl-CoA and Fatty Acid Synthase Systems
A key step in the formation of methyl-branched alkanes is the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during the chain elongation process. researchgate.netpnas.org This substitution is catalyzed by fatty acid synthase (FAS) systems. researchgate.net The introduction of methylmalonyl-CoA, which is derived from precursors like propionate (B1217596), isoleucine, valine, methionine, and succinate, results in the characteristic methyl branch on the hydrocarbon chain. ncsu.edupsu.edu While FAS enzymes primarily synthesize straight-chain fatty acids using acetyl-CoA and malonyl-CoA, they can exhibit promiscuity by utilizing methylmalonyl-CoA, leading to the formation of methyl-branched fatty acids. nih.gov These branched fatty acids then serve as intermediates in the biosynthesis of methyl-branched alkanes. ncsu.edu
The position of the methyl branch is determined by when the methylmalonyl-CoA is incorporated during the elongation of the fatty acid chain. researchgate.netpsu.edu Studies have shown that for some insect hydrocarbons, the methyl branch is introduced early in the chain elongation process. ncsu.edupsu.edu
Precursor Incorporation and Elongation Studies
Research using radiolabeled precursors has provided significant insights into the biosynthesis of methyl-branched alkanes. Experiments have demonstrated that propionate serves as a direct precursor for the methyl branch. ncsu.edu For instance, studies in the German cockroach showed that the carbon skeleton of propionate is incorporated as the methyl branch donor. ncsu.edu
Furthermore, the elongation of these branched-chain precursors to their final very-long-chain lengths is a critical step. It is thought that the same enzyme systems responsible for elongating unbranched fatty acids may also be involved in the elongation of branched precursors. oup.com However, the precise mechanisms and the potential for dedicated elongase enzymes for branched chains are still areas of active investigation. oup.com
Microbial Degradation and Bioremediation Pathways
Microorganisms play a vital role in the breakdown of hydrocarbons, including branched alkanes like 12-methyltetracosane. enviro.wikiijabbr.com This process, known as biodegradation, is a key component of natural bioremediation. enviro.wiki While straight-chain alkanes are generally degraded more readily, many microorganisms have evolved pathways to metabolize branched alkanes. ijabbr.comkemdiktisaintek.go.id
Enzymatic Hydroxylation and Subsequent Metabolic Steps
The initial and often rate-limiting step in the aerobic degradation of alkanes is the introduction of an oxygen atom, a process called hydroxylation. enviro.wikinih.gov This is catalyzed by a class of enzymes known as oxygenases or hydroxylases. enviro.wiki This initial oxidation converts the inert alkane into a more reactive alcohol. enviro.wikikemdiktisaintek.go.id
Following hydroxylation, the resulting alcohol is further oxidized to an aldehyde and then to a fatty acid. kemdiktisaintek.go.idnih.gov This fatty acid can then enter the β-oxidation pathway, where it is broken down into acetyl-CoA units, which can be used by the microorganism for energy and cell growth. nih.gov In some cases, subterminal oxidation can occur, leading to the formation of a secondary alcohol, which is then converted to a ketone. A Baeyer-Villiger monooxygenase can then oxidize the ketone to an ester, which is subsequently hydrolyzed to an alcohol and a fatty acid. frontiersin.org
Role of Alkane Monooxygenases in 12-Methyltetracosane Biotransformation
Alkane monooxygenases, particularly those belonging to the AlkB family, are integral membrane enzymes that play a crucial role in the degradation of a wide range of alkanes. nih.govresearchgate.net These enzymes catalyze the terminal hydroxylation of alkanes. kemdiktisaintek.go.idresearchgate.net While often associated with the degradation of medium-chain n-alkanes (C5-C16), different AlkB variants have different substrate specificities, and some are capable of oxidizing longer-chain alkanes. ijabbr.comasm.org
The AlkB enzyme system typically requires other proteins, such as rubredoxin and rubredoxin reductase, to transfer electrons for the hydroxylation reaction. kemdiktisaintek.go.idhw.ac.uk The diversity of alkane hydroxylase systems in the environment is vast, with different microorganisms possessing enzymes tailored to degrade specific types of alkanes, including branched ones. nih.govifpenergiesnouvelles.fr For instance, some bacteria can efficiently degrade branched alkanes like pristane (B154290) and phytane. kemdiktisaintek.go.id The broad substrate range of some alkane hydroxylases allows them to act on branched and cyclic alkanes, although typically at sterically less hindered positions. acs.org
Factors Influencing Biodegradation Efficiency
The efficiency of 12-methyltetracosane biodegradation is influenced by a multitude of interconnected factors. biosphereplastic.com
Microbial Consortia: Often, a single microbial species cannot completely degrade a complex hydrocarbon. Instead, microbial consortia, or communities of different microorganisms, work together. nih.govfrontiersin.org Different species may have complementary metabolic capabilities, allowing for a more complete breakdown of the compound. nih.govfrontiersin.org Some microbes in a consortium might produce biosurfactants that increase the bioavailability of the hydrocarbon for other members of the community. nih.govfrontiersin.org
Environmental Parameters: Several environmental factors significantly impact biodegradation rates:
Nutrient Availability: The availability of nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism. Their scarcity can limit the rate of hydrocarbon degradation. enviro.wiki
Oxygen: Aerobic degradation of alkanes is dependent on the availability of oxygen. enviro.wiki In environments with low oxygen levels, the degradation process is much slower. enviro.wiki
Temperature and pH: Microbial enzymes have optimal temperature and pH ranges for activity. biosphereplastic.comnumberanalytics.com Generally, biodegradation rates increase with temperature up to a certain point, with an optimum typically between 30°C and 40°C. biosphereplastic.com The optimal pH for most hydrocarbon-degrading microorganisms is near neutral. numberanalytics.com
Bioavailability: The physical state and water solubility of the hydrocarbon affect its availability to microorganisms. ijabbr.comresearchgate.net Branched alkanes are generally less bioavailable than their linear counterparts. biosphereplastic.com
Table 1: Factors Influencing the Biodegradation of 12-Methyltetracosane
| Factor | Description | Impact on Biodegradation |
| Microbial Consortia | Mixed communities of microorganisms. | Can lead to more complete degradation through complementary metabolic pathways. nih.govfrontiersin.org |
| Nutrient Availability | Presence of nitrogen, phosphorus, and other essential elements. | Lack of nutrients can limit microbial growth and slow down degradation. enviro.wiki |
| Oxygen | Required for aerobic degradation pathways. | A limiting factor in anaerobic environments. enviro.wiki |
| Temperature | Affects enzyme kinetics and microbial growth rates. | Optimal range typically exists, with lower temperatures slowing degradation. biosphereplastic.com |
| pH | Influences enzyme activity and nutrient availability. | Most degrading microorganisms prefer a near-neutral pH. numberanalytics.com |
| Bioavailability | The accessibility of the hydrocarbon to microorganisms. | Branched structure can reduce water solubility and bioavailability. biosphereplastic.comresearchgate.net |
Biogenic Formation in Non-Microbial Systems
The biosynthesis of methyl-branched hydrocarbons, including 12-methyltetracosane, in non-microbial eukaryotes is most thoroughly documented in insects, where these compounds are crucial components of their cuticular hydrocarbon (CHC) profiles. These CHCs form a waxy layer on the exoskeleton that primarily prevents water loss and also serves a secondary role in chemical communication, mediating intra- and interspecific interactions. biorxiv.orgnih.gov In plants, while methyl-branched alkanes have been identified, the specific pathways for their formation are less understood.
In most insects, the biosynthesis of methyl-branched alkanes occurs in specialized cells called oenocytes and is closely analogous to the fatty acid synthase (FAS) pathway. nih.govpnas.org The process involves the elongation of a fatty acid chain with the strategic incorporation of a methyl group.
The general proposed biosynthetic pathway involves the following key steps:
Initiation and Elongation: The carbon backbone is assembled through a series of Claisen condensations catalyzed by microsomal 3-ketoacyl-acyl carrier protein (ACP) synthase. This process uses malonyl-CoA substrates to extend the hydrocarbon chain. pnas.org
Methyl Branch Insertion: The methyl branch is introduced into the growing chain by the substitution of a methylmalonyl-CoA unit for a malonyl-CoA unit at a specific step in the elongation process. pnas.orgpsu.edu The timing of this insertion determines the position of the methyl group along the final alkane chain. For 12-methyltetracosane, this insertion occurs at the twelfth carbon position.
Precursors for Methylmalonyl-CoA: The methylmalonyl-CoA precursor can be derived from several sources. Studies in the German cockroach (Blattella germanica) have shown that propionate is a direct precursor. psu.edu Additionally, certain amino acids, including valine, isoleucine, and methionine, as well as succinate, can be metabolized to form methylmalonyl-CoA, which is then incorporated into the hydrocarbon chain. psu.edu
Reduction and Final Steps: Following the condensation and incorporation of the methyl group, the resulting intermediate undergoes reduction. The stereochemistry of the methyl branch is believed to be determined by a stereoselective NADPH-catalyzed reduction of the α,β-unsaturated thioester, a reaction mediated by the enoyl-ACP reductase domain of the fatty acid synthase. pnas.org The very-long-chain fatty acid (VLCFA) is then converted to the final hydrocarbon through reductive decarbonylation. nih.gov
Table 1: Key Research Findings on Methyl-Branched Alkane Biosynthesis in Insects
| Research Finding | Organism Studied | Precursor Molecules Identified | Key Enzymatic Steps/Pathways | Citation |
|---|---|---|---|---|
| Elucidation of Biosynthetic Pathway | General Insect Model | Malonyl-CoA, Methylmalonyl-CoA | Fatty Acid Synthase (FAS) pathway, Claisen condensation, NADPH-catalyzed reduction | pnas.org |
| Identification of Precursors | German Cockroach (Blattella germanica) | Propionate, Valine, Isoleucine, Methionine, Succinate | Conversion to methylmalonyl-CoA for insertion into the hydrocarbon chain | psu.edu |
In the plant kingdom, the presence of methyl-branched alkanes has been confirmed through GC-MS analysis of various plant extracts. For instance, 2-methyltetracosane (B3048092), an isomer of 12-methyltetracosane, has been identified in Bryonopsis laciniosa and Senna italica. researchgate.netjetir.org In these contexts, it is suggested that these compounds may play a protective role, acting as free-radical scavengers and contributing to the plant's defense against abiotic stress. researchgate.netijpsr.com However, detailed research elucidating the specific enzymatic pathways for the biosynthesis of 12-methyltetracosane in plants is not as extensively available as it is for insects.
Table 2: Identification of Methyl-Branched Alkanes in Plant Species
| Compound Identified | Plant Species | Putative Function | Citation |
|---|---|---|---|
| 2-Methyltetracosane | Bryonopsis laciniosa | Free radical scavenger, antioxidant | researchgate.netijpsr.com |
| 2-Methyltetracosane | Senna italica | Free radical scavenger | jetir.org |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 12-Methyltetracosane |
| 2-Methyltetracosane |
| 13-Methylheptacosane |
| Eicosane, 2-methyl- |
| Malonyl-CoA |
| Methylmalonyl-CoA |
| Propionate |
| Valine |
| Isoleucine |
| Methionine |
| Succinate |
Ecological and Biological Functions of 12 Methyltetracosane in Non Human Systems
Role in Chemical Communication and Semio-chemical Signaling in Insects
12-Methyltetracosane, a type of cuticular hydrocarbon (CHC), plays a significant role in the chemical communication systems of various insect species. pnas.orgscielo.br These compounds, found on the insect's outer layer, are crucial for conveying a wide range of information within and between species. scielo.brresearchgate.net In social insects, CHCs are fundamental for maintaining colony cohesion and organization. oup.comkuleuven.be They act as pheromones, chemical signals that can trigger specific behavioral or physiological responses in other individuals of the same species. scielo.brsi.edu
The complexity of CHC profiles, including the presence and relative abundance of compounds like 12-methyltetracosane, allows for the encoding of detailed information. frontiersin.orgresearchgate.net This chemical signaling is vital for numerous aspects of insect life, from recognizing nestmates to identifying potential mates. oup.comfrontiersin.org
Pheromonal Activity (e.g., Caste Recognition, Nestmate Discrimination, Sex Pheromones)
Cuticular hydrocarbons, including 12-methyltetracosane, are key players in pheromonal communication among insects, facilitating critical social interactions such as caste and nestmate recognition. pnas.orgpnas.org In many social insects like ants, bees, and wasps, the specific blend of CHCs on an individual's cuticle serves as a chemical signature, allowing colony members to distinguish between nestmates and intruders. pnas.orgscielo.br This recognition is vital for colony defense and maintaining social harmony. core.ac.uk
Beyond social insects, CHCs also function as contact sex pheromones in numerous insect species. frontiersin.orgresearchgate.net These chemical cues are perceived at close range or upon physical contact and are instrumental in mate recognition. frontiersin.org The sex-specific nature of CHC profiles in many species allows males to identify females of the same species, initiating courtship and mating behaviors. frontiersin.orgcore.ac.uk
Table 1: Documented Pheromonal Roles of 12-Methyltetracosane and Related CHCs in Insects
| Role | Insect Group(s) | Function |
|---|---|---|
| Caste Recognition | Termites, Ants | Differentiates between individuals of different castes (e.g., workers, soldiers, reproductives). pnas.orgoup.compnas.org |
| Nestmate Discrimination | Termites, Ants, Wasps | Allows colony members to distinguish between nestmates and non-nestmates. pnas.orgscielo.br |
| Sex Pheromone | Moths, Flies, Wasps, Beetles | Acts as a contact pheromone to facilitate mate recognition. frontiersin.orgresearchgate.netnih.gov |
Influence on Social Insect Behavior and Colony Organization
The chemical signals provided by cuticular hydrocarbons, including 12-methyltetracosane, are fundamental to the intricate social organization of insect colonies. oup.comkuleuven.be These compounds influence a wide array of behaviors that are essential for the functioning and cohesion of the colony. scielo.br
In social insects, the CHC profile of an individual communicates its status, such as its caste, age, and reproductive capability. pnas.org This information, in turn, dictates how other colony members interact with that individual. For example, the recognition of queen-specific pheromones, which can be a complex blend of CHCs and other compounds, elicits tending behaviors from workers and can suppress the reproductive development of other females in the colony. pnas.org
The ability to discriminate between nestmates and non-nestmates, mediated by CHC profiles, is crucial for defending the colony against intruders and parasites. pnas.orgscielo.br In termites, differences in CHC blends between colonies are a key factor in nestmate recognition. pnas.org Compounds such as tricosane, tetracosane (B166392), and 2-methyltetracosane (B3048092) have been identified as contributing to the separation of different termite colonies. pnas.org
Contribution to Cuticular Barrier Function and Desiccation Resistance in Arthropods
The primary and most ancient function of cuticular hydrocarbons (CHCs), including 12-methyltetracosane, is to provide a waterproof barrier on the surface of arthropods, protecting them from desiccation. frontiersin.orgnih.gov This is particularly critical for small terrestrial animals with a high surface-area-to-volume ratio, which makes them vulnerable to water loss. nih.gov The hydrophobic nature of these lipids forms a waxy layer that minimizes water transpiration through the cuticle. frontiersin.orgnih.gov
The composition of the CHC layer, including the chain length and branching of the hydrocarbon molecules, influences its effectiveness as a water barrier. nih.govuni-freiburg.de Longer-chain hydrocarbons generally decrease the permeability of the cuticle, thereby enhancing desiccation resistance. uni-freiburg.de The presence of methyl-branched alkanes, such as 12-methyltetracosane, is also associated with increased resistance to desiccation in some insects. researchgate.net For instance, xeric-adapted Drosophila species tend to have a higher proportion of methyl-branched CHCs compared to those adapted to more mesic environments. researchgate.net
This protective function of CHCs is a fundamental adaptation that enabled arthropods to successfully colonize terrestrial environments. nih.gov While these compounds have been co-opted for communication, their role in preventing water loss remains a critical aspect of arthropod physiology. frontiersin.orgnih.gov
Involvement in Plant Surface Protection and Hydration Regulation
While the primary focus of 12-methyltetracosane research is in the animal kingdom, related long-chain alkanes are also found on the surface of plants, where they contribute to the cuticular wax layer. This waxy layer plays a crucial role in protecting the plant from various environmental stresses.
One of the main functions of the plant cuticle is to prevent uncontrolled water loss, thus playing a vital role in the plant's hydration regulation. The hydrophobic nature of the wax components, including alkanes, creates a barrier to water transpiration from the plant's surface.
Additionally, the cuticular wax layer provides protection against UV radiation, pathogens, and herbivores. Although specific research on the direct role of 12-methyltetracosane in these processes is limited, the general properties of long-chain alkanes as part of the cuticular wax are well-established. For example, certain alkanes have been identified in the volatile profiles of plants, which can change in response to environmental conditions or interactions with other organisms. connectjournals.comresearchgate.net
Inter-Species Interactions and Chemical Ecology Implications
The chemical signals produced by insects, including 12-methyltetracosane, have significant implications for inter-species interactions and the broader field of chemical ecology. mdpi.com These chemical cues are not only perceived by members of the same species but can also be detected by predators, parasitoids, and competitors, influencing their behavior. wur.nlresearchgate.net
For instance, parasitoid wasps, which lay their eggs in or on other insects, often use the CHCs of their hosts as cues to locate them. researchgate.net The specific blend of hydrocarbons on a host's cuticle can provide reliable information about its species, age, and suitability as a host.
In the context of competition, the presence of one species can influence the behavior of another through chemical cues. Studies on Drosophila have shown that the cuticular hydrocarbons of one species can deter oviposition (egg-laying) by another. mdpi.com While the specific compounds responsible for this deterrence are still under investigation, it highlights the role of CHCs in mediating inter-specific competition. mdpi.com
Furthermore, some organisms have evolved to mimic the CHC profiles of other species. This chemical mimicry can be used for various purposes, such as gaining access to a host's nest or avoiding predation. nih.gov The study of these chemical interactions is crucial for understanding the complex ecological relationships between different species in an ecosystem.
Role in Microbial Ecosystems
The role of 12-methyltetracosane in microbial ecosystems is an emerging area of research. Some studies have identified this compound in the volatile and non-volatile profiles of plants that have been inoculated with certain bacteria. For example, 2-methyltetracosane was detected in plants treated with Bacillus amyloliquefaciens, a plant growth-promoting bacterium. researchgate.net This suggests that microbial activity can influence the chemical profile of plants, potentially altering their interactions with the environment and other organisms.
Furthermore, some microorganisms, such as certain species of green algae, have been found to produce a variety of bioactive compounds, including long-chain alkanes. phytojournal.com While the specific functions of these compounds in the algae are not fully understood, they may play a role in defense or communication within their aquatic environment. phytojournal.com The investigation into how microbial communities produce and are influenced by hydrocarbons like 12-methyltetracosane is a developing field with potential implications for understanding ecosystem dynamics.
Theoretical and Computational Investigations on 12 Methyltetracosane
Molecular Modeling and Conformational Analysis of Long-Chain Branched Alkanes
Molecular modeling of long-chain branched alkanes such as 12-methyltetracosane involves the use of computer simulations to study their dynamic behavior and conformational preferences. Techniques like Molecular Dynamics (MD) and Monte Carlo (MC) simulations are central to these investigations, allowing researchers to model the complex interplay of forces that govern molecular structure and properties. acs.orgtandfonline.comnih.gov
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of molecular vibrations, rotations, and translations. acs.orgaip.org MC simulations, on the other hand, use statistical methods to generate a representative ensemble of molecular configurations, which is particularly useful for calculating thermodynamic equilibrium properties. tandfonline.com The accuracy of these simulations is highly dependent on the chosen force field (FF) , which is a set of parameters describing the potential energy of the system. acs.org For long-chain alkanes, force fields like the all-atom L-OPLS (Long-Chain Optimized Potentials for Liquid Simulations) and the Anisotropic United Atoms (AUA4) potential have been developed and refined to accurately predict properties like density, viscosity, and surface tension over a range of temperatures. acs.orgtandfonline.comnih.gov For instance, a modified L-OPLS FF, which incorporates a temperature dependence for its energy parameters, has shown significantly better performance in representing the properties of long alkanes at high temperatures. acs.orgnih.gov
Conformational Analysis: Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds. libretexts.orgslideshare.net For a long-chain branched alkane like 12-methyltetracosane, the vast number of rotatable carbon-carbon bonds leads to a complex energy landscape. The stability of any given conformation is determined by several factors, primarily torsional strain and steric strain. lumenlearning.com
Torsional Strain: This arises from the eclipsing of bonds on adjacent carbon atoms. Staggered conformations, where the bonds are maximally separated, are energetically favored over eclipsed conformations. libretexts.orglumenlearning.com
Steric Strain (van der Waals Strain): This repulsive interaction occurs when non-bonded atoms or groups are forced into close proximity. lumenlearning.com In branched alkanes, the presence of alkyl groups (like the methyl group at the C12 position in 12-methyltetracosane) introduces additional steric considerations. lumenlearning.com
| Concept | Description | Relevance to 12-Methyltetracosane |
|---|---|---|
| Molecular Dynamics (MD) | A simulation method that computes the physical movements of atoms and molecules over time based on a given force field. acs.orgaip.org | Used to study dynamic properties, conformational changes, and transport properties (e.g., diffusion). aip.org |
| Monte Carlo (MC) | A computational method that uses random sampling to obtain numerical results, often for calculating equilibrium properties. tandfonline.com | Used to predict thermodynamic properties like vapor pressure and liquid densities. tandfonline.com |
| Force Field (e.g., L-OPLS, AUA4) | A set of parameters and equations used to calculate the potential energy of a system of atoms or molecules. acs.orgtandfonline.com | The choice of force field is critical for the accuracy of MD and MC simulations of its physical properties. acs.org |
| Conformational Analysis | The study of the energetics of different spatial arrangements of a molecule resulting from bond rotations. libretexts.orglumenlearning.com | Determines the most stable three-dimensional shapes of the molecule, influencing its packing and interactions. |
| Anti Conformation | A staggered conformation where the largest substituents on adjacent carbons are 180° apart; the most stable arrangement. lumenlearning.com | The long alkyl chains of 12-methyltetracosane will preferentially adopt anti conformations to minimize energy. lumenlearning.com |
| Gauche Conformation | A staggered conformation where the largest substituents are 60° apart; less stable than anti due to steric strain. lumenlearning.com | The methyl branch at the C12 position creates gauche interactions that influence the molecule's overall shape and flexibility. acs.org |
Quantum Chemical Approaches to Understand Alkane Stability and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), provide a more fundamental approach to understanding molecular properties by solving approximations to the Schrödinger equation. pku.edu.cnacs.org These methods are used to calculate electronic structure, molecular geometries, and energetic properties, offering deep insights into the stability and reactivity of alkanes. nih.govacs.org
Alkane Stability: High-level quantum chemical calculations can accurately predict thermochemical properties like the standard heat of formation. acs.org For long-chain alkanes, a key question is the balance between intramolecular forces that favor an extended, all-trans conformation and cohesive, long-range dispersion forces that can cause the chain to fold back on itself. goettingen-research-online.denih.gov Quantum chemical calculations have been instrumental in determining the critical chain length at which a folded hairpin structure becomes more stable than the fully extended one for linear alkanes, with predictions placing this crossover at around 17 ± 1 carbon atoms. goettingen-research-online.denih.gov While 12-methyltetracosane is longer than this critical length, its branched nature would introduce additional complexities to its folding behavior.
Alkane Reactivity: Quantum chemistry is also a primary tool for investigating the mechanisms of chemical reactions involving alkanes. By mapping the potential energy surface of a reaction, researchers can identify transition state structures and calculate activation energy barriers, which are crucial for understanding reaction rates and pathways. acs.org
For example, the protolytic cracking of alkanes on zeolite catalysts, a fundamental process in the petroleum industry, has been studied extensively using quantum chemical methods. acs.org These calculations have determined the activation barriers for different reaction pathways, such as primary and secondary hydrogen exchange and dehydrogenation. acs.org Similarly, the mechanism of alkane hydroxylation by various catalysts, including non-heme iron-oxo complexes, has been elucidated. nih.gov These studies revealed a "two-state reactivity" (TSR) model, where both a low-spin and a high-spin state of the catalyst contribute to the reaction, leading to either concerted or stepwise mechanisms depending on the electronic state. nih.gov
| Reaction Type | Calculated Activation Barrier (kcal/mol) |
|---|---|
| Protolytic Cracking | 62.1 - 62.6 |
| Primary Hydrogen Exchange | 30.4 |
| Secondary Hydrogen Exchange | 29.8 |
| Dehydrogenation | 76.7 |
Computational Studies of 12-Methyltetracosane Interactions with Biological Macromolecules (e.g., Enzymes, Membrane Components)
Interactions with Enzymes: A key class of enzymes that interact with alkanes are the cytochrome P450 monooxygenases, which are involved in metabolizing a wide range of organic compounds. nih.gov Computational studies have been vital in understanding how these enzymes hydroxylate alkanes. nih.govnih.gov Molecular modeling and quantum chemical calculations have revealed a two-state reactivity (TSR) mechanism, where the reaction can proceed on two different electronic spin-state surfaces (low-spin and high-spin). nih.gov The low-spin pathway tends to be effectively concerted, while the high-spin pathway is stepwise and involves radical intermediates. nih.gov The specific substrate and enzyme environment determine which pathway is favored. Computational protein-protein interaction analysis can also help visualize the network of enzymes that may be involved in cellular processes like alkane degradation. nih.gov
Interactions with Membrane Components: Long-chain alkanes like 12-methyltetracosane are hydrophobic and are expected to interact strongly with the hydrocarbon core of lipid bilayers, which form the basis of cell membranes. acs.org Molecular dynamics simulations are widely used to model these interactions. researchgate.net These simulations show how lipid chains organize and move, and how the introduction of a molecule like an alkane can perturb this structure. researchgate.netuliege.be
A significant area of study is the interaction between transmembrane proteins and the surrounding lipid environment. nih.gov Computational models have been developed to calculate the free energy of this interaction, particularly focusing on the "hydrophobic mismatch" that occurs when the hydrophobic thickness of the protein does not match that of the unperturbed lipid bilayer. nih.gov The lipid chains adjacent to the protein must stretch or compress to accommodate this mismatch, incurring a free energy cost due to the loss of conformational entropy. nih.gov A long alkane like 12-methyltetracosane could potentially partition into the membrane core, altering its fluidity and thickness and thereby influencing the function of embedded membrane proteins.
| Computational Method | Biological System | Focus of Investigation | Key Findings/Concepts |
|---|---|---|---|
| Quantum Chemistry (DFT) | Enzymes (e.g., Cytochrome P450) nih.govnih.gov | Reaction mechanisms for alkane hydroxylation. | Elucidation of the "Two-State Reactivity" (TSR) model involving low-spin and high-spin pathways. nih.gov |
| Molecular Dynamics (MD) | Lipid Bilayers (Cell Membranes) researchgate.netuliege.be | Partitioning and effect of alkanes on membrane structure and dynamics. | Alkanes reside in the hydrophobic core, affecting fluidity and order parameters of lipid tails. researchgate.net |
| Molecular Modeling | Protein-Lipid Interfaces nih.gov | Energetics of protein insertion and interaction with the lipid environment. | Calculation of free energy changes due to "hydrophobic mismatch" between protein and membrane thickness. nih.gov |
| Protein Interactome Analysis | Cellular Pathways nih.gov | Identifying networks of proteins that may interact with or process alkanes. | Prediction of putative roles in cellular pathways and functional annotation of proteins. nih.gov |
Predictive Algorithms for Hydrocarbon Behavior in Environmental Systems
Predictive algorithms, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are computational tools used to estimate the environmental fate and effects of chemicals based on their molecular structure. researchgate.netecetoc.orgnih.gov These models are crucial for risk assessment, especially for compounds where experimental data is scarce.
QSAR/QSPR Models: QSAR models establish a mathematical relationship between a chemical's structural or physicochemical properties (descriptors) and a biological or environmental endpoint. ecetoc.org For hydrocarbons, these models are used to predict properties like water solubility, octanol-water partition coefficient (Kow), and, importantly, biodegradation rates. oup.comconcawe.eu The Target Lipid Model (TLM) is a type of QSAR that predicts toxicity based on the hydrophobicity (log Kow) of a compound, as hydrocarbons tend to accumulate in the lipid tissues of organisms. oup.com
Machine Learning and AI in Environmental Prediction: More recently, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for developing more sophisticated and accurate predictive models. sustaine.orgresearchgate.net By analyzing vast datasets, ML algorithms like Artificial Neural Networks (ANNs), Random Forests (RF), and Long Short-Term Memory (LSTM) models can identify complex, non-linear patterns that traditional QSAR models might miss. sustaine.orgresearchgate.netweckw.com These advanced methods are being applied to forecast hydrocarbon concentrations in contaminated soil and water, predict the effectiveness of bioremediation strategies, and model the formation of secondary organic aerosols from alkanes in the atmosphere. sustaine.orgresearchgate.netcopernicus.org For instance, a decision-tree machine learning model, HC-BioSIM, has been developed to predict the primary biodegradation disappearance times of hydrocarbons in various environmental systems by incorporating both chemical structure and system parameters (like temperature and organic carbon content). concawe.eu
| Algorithm/Model Type | Principle | Predicted Endpoint/Application | Example(s) |
|---|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Relates molecular structure to biological activity or toxicity. ecetoc.org | Toxicity to aquatic organisms (e.g., PNEC - Predicted No-Effect Concentration). researchgate.netoup.com | Target Lipid Model (TLM). oup.com |
| QSPR (Quantitative Structure-Property Relationship) | Relates molecular structure to physical or environmental properties. researchgate.net | Biodegradation rates, partitioning behavior (Kow). researchgate.netconcawe.eu | BIOHCWIN, HC-BioSIM. concawe.euconcawe.eu |
| Machine Learning (e.g., ANN, Random Forest) | Uses algorithms to learn complex patterns from large datasets. sustaine.orgresearchgate.net | Predicting pollutant concentration in soil/water; optimizing bioremediation. sustaine.orgweckw.comresearchgate.net | ANN models for crude oil viscosity, RF models for pollutant concentration. sustaine.orgresearchgate.net |
| Integrated Risk Models | Combine various QSAR/QSPR models and fate parameters for overall risk assessment. concawe.eu | Environmental risk assessment of complex hydrocarbon mixtures. | PETRORISK. concawe.eu |
Emerging Research Frontiers and Future Perspectives for 12 Methyltetracosane Studies
Development of Novel and Sustainable Synthetic Methodologies
The demand for greener and more efficient chemical processes is driving the development of novel synthetic routes for long-chain branched alkanes like 12-methyltetracosane. Traditional synthetic methods often rely on harsh conditions and produce significant waste. Emerging sustainable approaches aim to mitigate these environmental impacts.
One promising area is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijrpr.com This technique offers a more environmentally friendly path to producing complex molecules. ijrpr.com Another approach gaining traction is flow chemistry, where continuous-flow reactors provide precise control over reaction parameters, leading to higher yields and reduced waste. longdom.org Furthermore, the principles of green chemistry, such as maximizing atom economy and utilizing environmentally benign solvents like water or supercritical CO2, are being increasingly integrated into synthetic strategies. longdom.org Research is also exploring biocatalytic transformations, employing enzymes to carry out specific reaction steps under mild conditions, further reducing the environmental footprint of synthesis. longdom.org
| Synthetic Approach | Key Advantages |
| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, high purity products. ijrpr.com |
| Flow Chemistry | Precise reaction control, improved efficiency and selectivity, waste minimization. longdom.org |
| Green Chemistry Principles | Use of benign solvents, high atom economy, reduced hazardous waste. longdom.org |
| Biocatalysis | Mild reaction conditions, high specificity, environmentally friendly. longdom.org |
These sustainable methodologies are not only crucial for the environmentally responsible production of 12-methyltetracosane for research purposes but also pave the way for potential larger-scale applications where sustainability is a key consideration.
Advanced Approaches for In Situ Investigation of Biological and Environmental Hydrocarbons
Understanding the behavior and fate of 12-methyltetracosane in its natural biological and environmental contexts requires sophisticated analytical techniques that can perform measurements directly within the system of interest. In situ investigation methods are crucial for obtaining a realistic picture of hydrocarbon transport, interactions, and degradation without the artifacts that can be introduced by sample extraction and preparation.
A notable advancement in this area is the use of laser-induced time-resolved nanosecond fluorescence spectroscopy (LITRF). This technique has been successfully used to study the in situ transport of polycyclic aromatic hydrocarbons (PAHs) on plant root surfaces. nih.gov Such methods could be adapted to investigate the dynamics of 12-methyltetracosane in soil, water, or within biological tissues. Another powerful tool is the use of in situ bioreactors (ISBRs) coupled with molecular biological tools. researchgate.net These systems allow for the real-time monitoring of microbial communities and their degradation activity on hydrocarbons within a controlled environment that mimics natural conditions. researchgate.net
Furthermore, techniques like gas chromatography-mass spectrometry (GC-MS) remain indispensable for identifying and quantifying hydrocarbons in complex mixtures, and when coupled with in situ sampling methods, they provide detailed information on the composition and concentration of compounds like 12-methyltetracosane in various environmental matrices. researchgate.net
| In Situ Technique | Application |
| Laser-Induced Time-Resolved Nanosecond Fluorescence Spectroscopy (LITRF) | Investigating hydrocarbon transport mechanisms on biological surfaces. nih.gov |
| In Situ Bioreactors (ISBRs) | Monitoring microbial degradation of hydrocarbons in simulated environments. researchgate.net |
| In Situ Sampling with GC-MS | Identification and quantification of hydrocarbons in environmental samples. researchgate.net |
These advanced in situ approaches are critical for elucidating the ecological roles and environmental fate of 12-methyltetracosane.
Untapped Biosynthetic Pathways and Genetic Engineering for Hydrocarbon Production
The biological production of hydrocarbons is a rapidly advancing field, with significant potential for the sustainable synthesis of compounds like 12-methyltetracosane. Nature has evolved diverse pathways for hydrocarbon biosynthesis, and understanding these pathways opens the door to harnessing and engineering them for specific purposes.
Branched-chain alkanes, including 12-methyltetracosane, are synthesized in some organisms through the Type II Fatty Acid Synthesis (FAS) system. biorxiv.orgresearchgate.net This process involves the use of specific methylated initiator and lengthener molecules to introduce branches into the growing fatty acid chain, which is then decarboxylated to form the final alkane. biorxiv.orgresearchgate.net For instance, 2-methyl-propionyl-[acp] and 3-methyl-butanoyl-[acp] act as initiators for branched-chain synthesis. biorxiv.orgresearchgate.net
Genetic engineering offers powerful tools to enhance the production of these hydrocarbons in microorganisms. ebsco.comnepjol.info Scientists are exploring the transfer of hydrocarbon synthetic pathways into model organisms like Escherichia coli and algae such as Chlamydomonas reinhardtii. researchgate.netnepjol.info By manipulating metabolic fluxes and introducing heterologous genes, it is possible to increase the yield and specificity of hydrocarbon production. researchgate.netnih.gov Cyanobacteria are also promising candidates for photosynthetic hydrocarbon production due to their genetic tractability and ability to utilize CO2 as a carbon source. nih.gov
| Organism Type | Relevance to Hydrocarbon Production |
| Bacteria (E. coli) | Host for heterologous expression of biosynthetic pathways. nepjol.info |
| Microalgae (C. reinhardtii) | Photosynthetic production of hydrocarbons, potential for high biomass. researchgate.netnih.gov |
| Cyanobacteria | Genetically tractable photosynthetic organisms for sustainable production. nih.gov |
The exploration of these biosynthetic pathways and the application of genetic engineering hold immense promise for developing sustainable and cost-effective methods for producing 12-methyltetracosane and other valuable hydrocarbons.
Bioremediation Technologies Utilizing 12-Methyltetracosane Degrading Organisms
The accumulation of hydrocarbons in the environment from natural and anthropogenic sources is a significant concern. Bioremediation, which uses microorganisms to break down pollutants, offers an eco-friendly and effective solution. eeer.org The study of organisms that can degrade branched alkanes like 12-methyltetracosane is a key research frontier.
While straight-chain alkanes are more readily biodegraded, many microorganisms have evolved the capacity to metabolize branched hydrocarbons. researchgate.net However, the presence of methyl branches can increase the recalcitrance of these compounds. researchgate.net Research is focused on identifying and isolating indigenous microorganisms from contaminated sites that have a high capacity for degrading complex hydrocarbon mixtures. frontiersin.org The development of bacterial consortia, where different species work synergistically to break down a wider range of hydrocarbons, is a particularly promising strategy. frontiersin.org Some bacteria produce biosurfactants that increase the bioavailability of hydrophobic compounds like 12-methyltetracosane, enhancing their degradation. frontiersin.org
Computational methods are also being employed to predict the degradation susceptibility of different hydrocarbon structures by specific microbial enzymes, which can help in selecting the most effective organisms for bioremediation. eeer.org
| Bioremediation Strategy | Mechanism |
| Bioaugmentation | Introduction of specific hydrocarbon-degrading microbes to a contaminated site. eeer.org |
| Biostimulation | Addition of nutrients and oxygen to stimulate the activity of indigenous degrading populations. researchgate.net |
| Bacterial Consortia | Use of multiple microbial species to achieve more complete degradation of complex mixtures. frontiersin.org |
| Biosurfactant Production | Enhancement of hydrocarbon bioavailability to microorganisms. frontiersin.org |
Understanding the microbial degradation of 12-methyltetracosane is not only important for environmental cleanup but also provides insights into the carbon cycle and the resilience of ecosystems to hydrocarbon inputs.
Interdisciplinary Research Integrating Chemical Biology, Ecology, and Materials Science
The future of 12-methyltetracosane research lies in the convergence of multiple scientific disciplines. An interdisciplinary approach is essential to fully unravel the complexities of its properties, functions, and potential applications.
Chemical biology provides the tools to probe the interactions of 12-methyltetracosane with biological systems at a molecular level. This includes studying its role as a semiochemical, its effects on cell membranes, and its metabolism by various organisms. Research centers are increasingly fostering collaborations between chemists and biologists to tackle such complex questions. biolago.orgircbc.ac.cn
Ecology is crucial for understanding the distribution and function of 12-methyltetracosane in natural ecosystems. For example, it is found in the secretions of certain ant species, suggesting a role in chemical communication or defense. researchgate.netmdpi.com Ecological studies can elucidate how this compound influences species interactions and community structure.
Materials science offers perspectives on the physical and chemical properties of 12-methyltetracosane and how it might be incorporated into novel materials. routledge.com For instance, the presence of branched hydrocarbons in waxes can alter their physical properties, which could be relevant for the development of new biomaterials or industrial waxes. oup.com The integration of materials science with biology and chemistry can lead to the development of innovative applications for this and other hydrocarbons. usc.esucsb.edu
| Discipline | Contribution to 12-Methyltetracosane Research |
| Chemical Biology | Probing molecular interactions in biological systems. biolago.org |
| Ecology | Understanding the role in species interactions and ecosystems. researchgate.net |
| Materials Science | Investigating physical properties and potential for new materials. routledge.com |
By fostering collaboration across these fields, researchers can gain a more holistic understanding of 12-methyltetracosane, from its fundamental chemistry to its ecological significance and potential technological applications.
Q & A
Q. What frameworks support interdisciplinary collaboration in 12-Methyltetracosane research (e.g., material science and toxicology)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
